molecular formula C7H9NO4S2 B2964959 2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid CAS No. 1040084-18-1

2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid

Cat. No.: B2964959
CAS No.: 1040084-18-1
M. Wt: 235.27
InChI Key: QIEORCJANPCVML-UHFFFAOYSA-N
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Description

Chemical Structure:
2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid (molecular formula: C₈H₉ClN₂O₃S, molecular weight: 209.10 g/mol) consists of a thiophene ring substituted at the 5-position with a methylsulfamoyl (-SO₂NHCH₃) group and at the 2-position with an acetic acid (-CH₂COOH) moiety . The compound is synthesized with 95% purity and is cataloged under EN300-1696967.

Potential Applications: The methylsulfamoyl group enhances interactions with biological targets, particularly enzymes like mPGES-1 (microsomal prostaglandin E synthase-1), which is implicated in inflammation and cancer . The acetic acid moiety improves solubility and facilitates binding to active sites via hydrogen bonding.

Properties

IUPAC Name

2-[5-(methylsulfamoyl)thiophen-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-8-14(11,12)7-3-2-5(13-7)4-6(9)10/h2-3,8H,4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEORCJANPCVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(S1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid with structurally related thiophene-acetic acid derivatives:

Compound Name Molecular Formula Key Substituents Biological Activity Toxicity (LD₅₀) Reference
This compound C₈H₉ClN₂O₃S -SO₂NHCH₃, -CH₂COOH mPGES-1 inhibition (predicted) Not reported
Thiophene-2-acetic acid C₆H₆O₂S -CH₂COOH Intermediate in drug synthesis Low (no acute data)
5-Benzoyl-thiophene-2-α-methylacetic acid C₁₄H₁₂O₃S -COC₆H₅, -CH(CH₃)COOH Analgesic (ED₅₀: 355 mg/kg) 732 mg/kg (mice)
2-[5-(2-Chloroacetyl)thiophen-2-yl]acetic acid C₉H₇ClO₃S -COCH₂Cl, -CH₂COOH Reactive intermediate High (chloroacetyl)
2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid C₁₀H₉NO₄S Isoxazole, -OCH₂COOH Not reported Not reported
2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid C₁₁H₁₁N₃O₂S₂ Triazole, cyclopropyl, -S-CH₂COOH Anticancer (predicted) Not reported

Key Differentiators of this compound

Enzyme Inhibition Potential: The methylsulfamoyl group (-SO₂NHCH₃) mimics sulfonamide-based inhibitors, enabling strong interactions with enzymes like mPGES-1. This is supported by studies on similar compounds, such as 2-(thiophen-2-yl)acetic acid derivatives, which showed mPGES-1 inhibition (binding energy: -8.2 kcal/mol) . In contrast, simpler derivatives like thiophene-2-acetic acid lack enzyme-targeting substituents and are primarily used as synthetic intermediates .

Solubility and Bioavailability :

  • The acetic acid group enhances water solubility compared to methyl ester derivatives (e.g., methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate) .
  • Compounds with hydrophobic groups (e.g., benzoyl in 5-benzoyl derivatives) exhibit higher lipophilicity but reduced solubility .

The methylsulfamoyl group in the target compound may offer a safer profile compared to halogenated derivatives.

Pharmacokinetic and Mechanistic Insights

  • Metabolic Stability : Thiophene rings are prone to oxidation, but the methylsulfamoyl group may slow metabolism by steric hindrance, as seen in sulfonamide drugs .
  • Analgesic Activity : Benzoyl-substituted analogs (e.g., 5-benzoyl-thiophene-2-α-methylacetic acid) showed significant pain relief in mice (ED₅₀: 160–775 mg/kg) but with variable toxicity (LD₅₀: 732–1000 mg/kg) .

Biological Activity

2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a methylsulfamoyl group and an acetic acid moiety. This unique structure is believed to contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC) Values:

CompoundMIC (μg/mL)Bacterial Strain
This compound1MRSA USA300
Control (Vancomycin)1MRSA USA300

In a murine model of skin infection, treatment with this compound resulted in a significant reduction of bacterial burden compared to controls, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Specifically, it has shown selective inhibitory activity against microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in cancer progression and inflammation.

In Vitro Studies:

  • Cell Lines Tested: A549 (lung cancer), MCF7 (breast cancer)
  • IC50 Values:
    • A549: Low micromolar range
    • MCF7: Low micromolar range

The compound induced cell cycle arrest at the G0/G1 phase and increased the subG0/G1 fraction, suggesting a mechanism involving apoptosis or necrosis .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of mPGES-1: This action reduces the production of PGE2, a pro-inflammatory mediator that promotes cancer cell proliferation.
  • Antimicrobial Mechanisms: The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways within the bacteria.

Study on MRSA Resistance

A multi-step resistance study highlighted that MRSA did not rapidly develop resistance against this compound, maintaining stable MIC values over multiple passages. In contrast, traditional antibiotics like rifampicin showed significant increases in MIC, indicating a higher propensity for resistance development .

Clinical Relevance

In clinical settings, compounds similar to this compound are being explored for their therapeutic potential in treating infections caused by resistant bacterial strains and in cancer therapy targeting inflammation pathways .

Q & A

Q. What are the optimal synthetic routes for 2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid, and how can yield and purity be maximized?

  • Methodological Answer : A two-step approach is recommended:
  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the thiophene core .
  • Step 2 : Alkylation with methylsulfamoyl groups under controlled pH (7–8) to introduce the sulfonamide moiety .
  • Optimization : Use stoichiometric ratios of 1:1.2 (thiosemicarbazide:carbon disulfide) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using deuterated DMSO (δ 2.5 ppm for methylsulfamoyl protons; δ 170–175 ppm for carboxylic acid carbons) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretch at 1150–1300 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) .
  • HPLC-DAD : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity (>96% by area under the curve) .

Q. How can solubility challenges in aqueous buffers be addressed during biological assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤5% v/v) for initial solubilization, followed by dilution in PBS (pH 7.4) .
  • pH Adjustment : Dissolve in 0.1 M NaOH (pH 10–12) and titrate to physiological pH post-solubilization .

Q. What purification methods are effective for removing by-products?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water (1:3) at 4°C for high-purity crystals .
  • Column Chromatography : Employ silica gel with ethyl acetate/methanol (9:1) to separate polar impurities .

Advanced Research Questions

Q. How can computational models guide the optimization of synthetic pathways for this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model reaction intermediates and transition states, identifying energetically favorable pathways .
  • Reaction Path Search : Apply the AFIR (Artificial Force Induced Reaction) method to predict viable alkylation routes .
  • Feedback Loop : Integrate experimental data (e.g., NMR yields) into computational workflows to refine reaction parameters .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with computed values (GIAO method at B3LYP/6-311++G** level) .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm assignments (e.g., deuteration of methylsulfamoyl groups) .

Q. What strategies are recommended for evaluating the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Stress Testing : Incubate at 40°C, 75% RH for 4 weeks (ICH Q1A guidelines) and analyze degradation via LC-MS .
  • pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–13) using UV-Vis spectroscopy (λ = 260 nm) .

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Functional Group Variation : Replace methylsulfamoyl with ethylsulfonamide or morpholine derivatives via nucleophilic substitution .
  • Bioisosteric Replacement : Substitute the thiophene ring with furan or pyrrole and evaluate activity via in vitro assays (e.g., enzyme inhibition) .

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